Methyl tetracosanoate (also known as methyl lignocerate) is a saturated very-long-chain fatty acid methyl ester (VLC-FAME). Its C24 chain length imparts distinct physical properties, such as a high melting point (58-60 °C) and significant hydrophobicity, which are critical for its primary roles. It is most commonly procured as a high-purity (≥99%) analytical standard for chromatographic techniques, a well-defined precursor for the synthesis of other C24 compounds like 1-tetracosanol, and as a component in the formulation of specialty lubricants and phase-change materials (PCMs).
Substituting Methyl tetracosanoate with near-chain analogs, the parent carboxylic acid, or crude mixtures is often unviable due to critical shifts in physical and chemical properties. Using a shorter-chain ester like methyl stearate (C18:0) results in a drastically lower melting point (~38 °C vs. ~59 °C), rendering it unsuitable for applications requiring a specific thermal profile, such as high-temperature phase-change materials. The parent free acid, lignoceric acid, has a much higher melting point (~84 °C) and different solubility, complicating handling, formulation, and requiring harsher reagents for chemical conversions where the methyl ester's reactivity is preferred. For analytical purposes, the purity of Methyl tetracosanoate is paramount; its well-defined structure provides a distinct retention time in gas chromatography (GC), which is essential for accurate quantification and cannot be replicated by cheaper, undefined FAME mixtures.
Methyl tetracosanoate exhibits a sharp, well-defined melting point at 58-60 °C. This is significantly higher than shorter-chain saturated FAMEs commonly used in lower-temperature PCM applications, such as methyl stearate (C18:0, m.p. 37-41 °C) and methyl palmitate (C16:0, m.p. 30.5 °C). This specific thermal transition point makes it a candidate for thermal energy storage applications where a stable operating temperature around 60 °C is required, a range not effectively covered by its more common, shorter-chain counterparts.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 58–60 °C |
| Comparator Or Baseline | Methyl Stearate (C18:0): 37-41 °C |
| Quantified Difference | ~20 °C higher than Methyl Stearate |
| Conditions | Standard atmospheric pressure. |
This specific melting point allows for the design of thermal energy storage systems that operate at a higher temperature range than those using more common fatty acid esters.
Compared to its parent carboxylic acid, lignoceric acid, Methyl tetracosanoate offers significant processability advantages. Its melting point is over 20 °C lower (58-60 °C vs. 84.2 °C for lignoceric acid), reducing energy costs and thermal stress during melt processing. Furthermore, as a methyl ester, it is more readily soluble in common non-polar organic solvents like chloroform and THF compared to the more polar and higher-melting free acid, simplifying its use in homogenous reactions and formulations.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 58–60 °C |
| Comparator Or Baseline | Lignoceric Acid (C24:0 Acid): 84.2 °C |
| Quantified Difference | 24-26 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
Lower melting point and better solubility reduce processing costs, improve safety, and enable a wider range of compatible synthesis and formulation routes.
As a precursor, Methyl tetracosanoate enables the synthesis of 1-tetracosanol via catalytic hydrogenation (e.g., using Raney Nickel or PtO2), a method often preferred for its selectivity and milder conditions. In contrast, converting the parent lignoceric acid to the same alcohol typically requires strong, non-selective, and hazardous reducing agents like lithium aluminum hydride (LAH), which are less compatible with sensitive functional groups and require more stringent handling protocols. The ester form provides a more versatile and process-friendly entry point for producing high-purity very-long-chain alcohols.
| Evidence Dimension | Typical Reduction Conditions |
| Target Compound Data | Catalytic hydrogenation (H2 with Raney Ni or PtO2) |
| Comparator Or Baseline | Lignoceric Acid: Requires strong hydrides (e.g., LiAlH4) |
| Quantified Difference | Enables use of milder, more selective catalytic methods vs. stoichiometric, hazardous reagents |
| Conditions | Synthesis of 1-tetracosanol. |
Procuring the methyl ester instead of the free acid allows for safer, more selective, and potentially more scalable synthesis routes to valuable long-chain alcohol derivatives.
In gas chromatography (GC), the retention time of fatty acid methyl esters is highly dependent on chain length and structure. High-purity (≥99.0%) Methyl tetracosanoate serves as a critical analytical standard because it provides a distinct, reproducible peak that is well-separated from its neighbors, such as methyl behenate (C22:0) and methyl cerotate (C26:0). Using a less pure compound or a generic FAME mixture would prevent accurate identification and quantification of C24:0 fatty acid in complex samples like biofuels, food products, or biological lipids.
| Evidence Dimension | Purity for Analytical Use |
| Target Compound Data | ≥99.0% (GC) |
| Comparator Or Baseline | Crude FAME mixtures or lower-purity technical grades |
| Quantified Difference | Provides a single, sharp peak for accurate quantification vs. multiple or broad peaks |
| Conditions | Gas Chromatography (GC) analysis of complex lipid mixtures. |
For quantitative analysis, procuring a certified, high-purity standard is non-negotiable for achieving accurate, reproducible, and validatable results.
This compound is the right choice for developing PCMs intended for thermal energy storage and release in the 55-65 °C range. Its sharp melting transition, distinct from shorter-chain FAMEs, makes it suitable for applications like maintaining temperatures in industrial processes or specialized shipping containers.
Due to its high purity and distinct chromatographic behavior, Methyl tetracosanoate is essential for use as a certified reference material. It enables the precise quantification of lignoceric acid content in quality control labs analyzing fats, oils, and biodiesel to ensure they meet compositional specifications.
For synthesizing 1-tetracosanol, a component in cosmetics and specialty chemicals, procuring Methyl tetracosanoate is advantageous. It allows for the use of milder and more selective catalytic hydrogenation, avoiding the hazards and poor selectivity associated with the strong reducing agents required for the parent carboxylic acid.
In applications requiring robust boundary lubrication at elevated temperatures, the long C24 chain of Methyl tetracosanoate provides a stable, high-viscosity film. Its ester functionality offers good polarity for surface adhesion, making it a candidate additive for improving the performance of lubricants in demanding industrial environments where shorter-chain esters would break down.
Corrosive